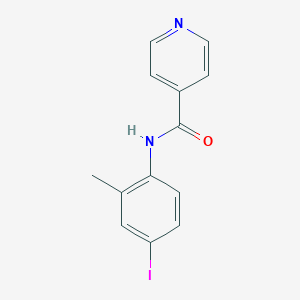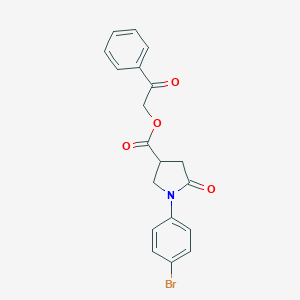![molecular formula C17H14O2S B271360 (1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene, also known as MSPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can inhibit tumor growth and metastasis. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is its versatility as a starting material for the synthesis of various functionalized indene derivatives. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for the research on (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. One potential direction is the development of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene-based anticancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel organic materials with unique optical and electronic properties using (1E)-1-[(4-methylsulfonylphenyl)methylene]indene as a building block. Further studies are also needed to elucidate the mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene and its potential applications in other fields such as materials science and organic synthesis.
Méthodes De Synthèse
The synthesis of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be achieved through a one-pot reaction between 4-methylsulfonylbenzaldehyde and indene in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. The yield of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have antimicrobial activity against various bacterial and fungal strains. In materials science, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been used in organic synthesis as a versatile starting material for the preparation of various functionalized indene derivatives.
Propriétés
Nom du produit |
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene |
|---|---|
Formule moléculaire |
C17H14O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
Clé InChI |
XICAFMGQCYYCRA-NTCAYCPXSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)



![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)

![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)